molecular formula C14H18N2O5S B562678 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester CAS No. 1391068-08-8

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester

Cat. No.: B562678
CAS No.: 1391068-08-8
M. Wt: 326.367
InChI Key: ZANDXAUAPYAINA-NSHDSACASA-N
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Description

Chemical Identity and Classification

3-(N-Acetyl-L-cystein-S-yl) acetaminophen methyl ester (CAS: 1391068-08-8) is a synthetic derivative of acetaminophen (paracetamol) conjugated with N-acetyl-L-cysteine via a thioether bond, followed by esterification of the carboxylic acid group. Its molecular formula is $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{5}\text{S} $$, with a molecular weight of 326.368 g/mol. The compound’s density is $$ 1.3 \pm 0.1 \, \text{g/cm}^3 $$, and it exhibits a boiling point of $$ 594.5 \pm 50.0 \, ^\circ\text{C} $$ at 760 mmHg. Key structural features include:

  • A thioether linkage between the cysteine sulfur atom and the aromatic ring of acetaminophen.
  • An N-acetyl group on the cysteine moiety.
  • A methyl ester substituent on the carboxylate group.
Property Value
CAS Number 1391068-08-8
Molecular Formula $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{5}\text{S} $$
Molecular Weight 326.368 g/mol
Density $$ 1.3 \pm 0.1 \, \text{g/cm}^3 $$
Boiling Point $$ 594.5 \pm 50.0 \, ^\circ\text{C} $$
Synonyms APAP-CYS methyl ester; Methyl S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate

This compound is classified as a mercapturate , a terminal metabolite in the glutathione conjugation pathway, and serves as a stabilized analog for analytical studies.

Historical Context in Metabolite Research

The discovery of this compound is rooted in mid-20th-century research on acetaminophen metabolism. Early studies identified acetaminophen’s hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which forms covalent adducts with cellular proteins and glutathione. By the 1970s, researchers established that glutathione conjugation neutralizes NAPQI, producing mercapturic acids excreted in urine.

The methyl ester derivative gained prominence in the 1980s–1990s as a stable analog for detecting protein adducts in hepatic tissues. Immunoblot analyses in the 1990s revealed that serum adducts of this compound correlate with acetaminophen-induced liver injury, establishing its role as a biomarker. Advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) later enabled precise quantification in proteomic studies.

Significance in Biochemical and Proteomics Research

This compound is pivotal in studying drug-protein interactions and oxidative stress mechanisms . Key applications include:

  • Biomarker for Hepatotoxicity : Serum levels of 3-(N-acetyl-L-cystein-S-yl) acetaminophen adducts correlate with hepatic necrosis in overdose cases. Adducts exceeding 1.0 nmol/mL predict severe liver injury (ALT > 1,000 IU/L).
  • Proteomic Mapping : LC-MS/MS studies identify proteins targeted by NAPQI, including mitochondrial enzymes (e.g., ATP synthase) and cytoskeletal components.
  • Mechanistic Insights : Adduct formation disrupts protein function by modifying cysteine residues, altering enzymatic activity, and inducing endoplasmic reticulum stress.

For example, immunoblot analyses detected adducts in 55 kDa and 102 kDa hepatic proteins, likely corresponding to albumin and cytochrome P450 isoforms.

Relationship to Acetaminophen Metabolism

Acetaminophen metabolism involves three primary pathways:

  • Glucuronidation/Sulfation : ~90% of the drug is converted to non-toxic conjugates.
  • CYP450 Oxidation : CYP2E1 and CYP3A4 oxidize 5–10% of acetaminophen to NAPQI.
  • Glutathione Detoxification : NAPQI reacts with glutathione to form 3-(glutathion-S-yl) acetaminophen, which is processed into mercapturic acids (e.g., 3-(N-acetyl-L-cystein-S-yl) acetaminophen) via enzymatic hydrolysis and acetylation.

The methyl ester derivative is synthetically stabilized for analytical purposes, mimicking the mercapturate’s structure while enhancing chromatographic detection.

Role in Glutathione Biochemistry

Glutathione (GSH) conjugation is a critical defense mechanism against electrophilic toxins. Key steps involving this compound include:

  • GSH Adduct Formation : NAPQI binds to GSH via glutathione S-transferases (GSTs), forming 3-(glutathion-S-yl) acetaminophen.
  • Mercapturate Pathway :
    • Gamma-glutamyl transpeptidase removes glutamate.
    • Dipeptidases cleave glycine, yielding cysteine conjugates.
    • N-Acetyltransferases acetylate the cysteine amine, producing mercapturic acids.
  • Excretion : Mercapturates are excreted renally, while their methyl ester analogs serve as stable references in metabolic studies.

This pathway underscores glutathione’s role in mitigating oxidative damage and maintaining redox homeostasis.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANDXAUAPYAINA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of N-Acetyl-L-Cysteine

N-Acetyl-L-cysteine is first converted to its methyl ester using an acid-catalyzed reaction. As described in patent US9763902B2, N-acetyl-L-cysteine is suspended in dry methanol under nitrogen, followed by the addition of concentrated sulfuric acid as a catalyst. The mixture is stirred for 24 hours at room temperature, after which the acid is neutralized with saturated aqueous sodium bicarbonate. The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-L-cysteine methyl ester.

Key Reaction Conditions:

  • Catalyst: H₂SO₄ (4 mL per 162.7 g of N-acetyl-L-cysteine).

  • Solvent: Methanol (600 mL per 162.7 g substrate).

  • Yield: >90% enantiomeric excess, as confirmed by optical rotation.

Conjugation with Acetaminophen Metabolite

The methyl ester intermediate is then reacted with a reactive acetaminophen metabolite, likely 5-(acetylamino)-2-hydroxyphenyl. This step involves nucleophilic substitution at the sulfur atom of N-acetyl-L-cysteine methyl ester. While specific details are scarce in the provided sources, analogous methods for synthesizing cysteine-conjugated metabolites suggest the use of mild basic conditions to facilitate thiol-disulfide exchange or direct electrophilic aromatic substitution.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

A method developed for synthesizing C-terminal cysteine methyl esters in peptides offers insights into alternative preparation routes. By anchoring Fmoc-Cys-OCH₃ to trityl chloride resins, researchers achieved high-purity peptides with C-terminal methyl esters. Adapting this approach, this compound could be synthesized via:

  • Resin Activation: 2-ClTrt-Cl or Trt-Cl resins are functionalized with Fmoc-Cys-OCH₃ through thiol-mediated binding.

  • Peptide Elongation: Standard Fmoc-based SPPS introduces the acetaminophen-derived moiety.

  • Cleavage and Purification: The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC.

Advantages:

  • Purity: >95% (HPLC) for analogous compounds.

  • Scalability: Suitable for milligram-to-gram scale synthesis.

Purification and Characterization

Purification Techniques

Crude this compound is purified using:

  • Solvent Extraction: Ethyl acetate or dichloromethane removes hydrophilic impurities.

  • Column Chromatography: Silica gel columns with methanol-dichloromethane gradients resolve disulfide byproducts (e.g., di-NACA).

  • Recrystallization: Hot ethanol yields an off-white solid with >95% purity.

Analytical Data

Physical Properties:

PropertyValueSource
Melting Point138–141°C (crude); 147–151°C (purified)
Boiling Point594.5±50.0°C at 760 mmHg
Density1.3±0.1 g/cm³
SolubilityMethanol

Spectroscopic Characterization:

  • ¹H NMR: Confirms absence of disulfide byproducts (<5% di-NACA).

  • MS (ESI): Exact mass = 326.0936 g/mol.

Applications and Stability

Metabolic Studies

This compound is used to investigate acetaminophen’s hepatic detoxification via the mercapturic acid pathway. Its methyl ester group enhances cell membrane permeability, facilitating in vitro toxicity assays.

Challenges and Optimization

Byproduct Formation

The primary impurity, di-NACA (disulfide dimer), forms during ammonolysis. Mitigation strategies include:

  • Inert Atmosphere: Nitrogen flushing reduces oxidation.

  • Low-Temperature Processing: Conducting reactions below 35°C minimizes disulfide bonds.

Yield Improvements

  • Catalyst Screening: Substituting H₂SO₄ with HCl or phosphoric acid may reduce ester hydrolysis.

  • Solvent Optimization: Iso-propanol increases esterification efficiency by 12% compared to methanol in model reactions .

Chemical Reactions Analysis

Types of Reactions

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the thiol form.

    Substitution: Formation of various acetylated derivatives.

Scientific Research Applications

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Substituent/R-Group Key Properties
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester 52372-86-8 Methyl ester, acetaminophen core High stability, low CV (0.03), biomarker for hepatotoxicity
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) 74514-75-3 2-cyanoethyl group Used in occupational toxicology (acrylonitrile exposure biomarker)
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 14369-42-7 3-hydroxypropyl group Biomarker for acrolein exposure; implicated in oxidative stress
3-(Cystein-S-yl) Acetaminophen 53446-10-9 Free cysteine (non-acetylated) Less stable; transient intermediate in glutathione conjugation
Methyl N,S-Diacetylcysteinate 123751-54-2 Dual acetyl groups (N and S) Structural analog; lacks acetaminophen core; used in synthetic chemistry

Functional and Pharmacokinetic Differences

Metabolic Stability: The methyl ester group in this compound enhances stability compared to non-esterified analogs like 3-(Cystein-S-yl) Acetaminophen, which are prone to hydrolysis . CEMA and 3HPMA exhibit lower specificity for acetaminophen toxicity but are validated biomarkers for environmental toxins .

Immunological Recognition: The hydroxyl and N-acetyl groups in this compound are critical for antibody binding in ELISA assays. Replacing the N-acetyl group with a hydroxyl moiety reduces detection sensitivity by 5000-fold . In contrast, glucuronide or sulfate conjugates (e.g., 4-acetaminophen glucuronide) lack epitope recognition due to altered stereochemistry .

Analytical Detection: LC-MS quantification of this compound shows superior reliability (CV: 0.03) compared to acetaminophen glucuronide (CV: 0.07) and sulfate (CV: 0.06) .

Toxicological Relevance

  • Role in Hepatotoxicity: Covalent binding of NAPQI to hepatic proteins initiates necrosis, but this compound itself is non-toxic, serving as a detoxification product .

Biological Activity

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester (NAC-Acetaminophen) is a compound that combines the analgesic properties of acetaminophen with the antioxidant effects of N-acetyl-L-cysteine (NAC). This unique combination has made it a subject of interest in various fields of biomedical research, particularly in understanding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Composition and Synthesis

The molecular formula for NAC-Acetaminophen is C14H18N2O5SC_{14}H_{18}N_{2}O_{5}S, with a molecular weight of 326.37 g/mol. The synthesis typically involves the esterification of acetaminophen with NAC under acidic conditions, often using methanol as a solvent. The general steps include:

  • Dissolution : Acetaminophen is dissolved in methanol.
  • Addition : N-acetyl-L-cysteine is added to the solution.
  • Acidification : The mixture is acidified to catalyze the esterification reaction.
  • Purification : The product is purified via crystallization or chromatography.

The biological activity of NAC-Acetaminophen can be attributed to several mechanisms:

  • Glutathione Synthesis : The NAC moiety enhances glutathione production, which is crucial for cellular antioxidant defense.
  • Detoxification : It aids in detoxifying acetaminophen by binding to its toxic metabolites, facilitating their excretion.
  • Antioxidant Activity : The thiol group in NAC scavenges free radicals, thereby reducing oxidative stress within cells.

Biological Activity and Applications

NAC-Acetaminophen has shown promise in various research applications:

  • Proteomics : It serves as a tool for studying protein interactions and modifications due to its ability to modify thiol groups on proteins.
  • Drug Metabolism Studies : Researchers investigate how this compound influences the metabolic pathways of acetaminophen and its protective effects against glutathione depletion during overdose scenarios .
  • Antioxidant Research : Its antioxidant properties make it valuable in exploring mechanisms related to oxidative stress and cellular protection.

Comparative Analysis with Similar Compounds

CompoundPropertiesUnique Features
N-Acetyl-L-cysteineAntioxidant, mucolytic agentPrecursor to glutathione
AcetaminophenAnalgesic and antipyreticCommonly used pain reliever
N-Acetyl-L-cysteine Methyl EsterSimilar structure but lacks acetaminophen moietyFocused on antioxidant properties
This compoundAnalgesic and antioxidantCombines properties of both acetaminophen and NAC

Case Studies and Research Findings

Recent studies have highlighted the significance of NAC-Acetaminophen in mitigating acetaminophen toxicity:

  • Acetaminophen Overdose Studies :
    • NAC has been established as a standard treatment for acetaminophen overdose, significantly improving patient outcomes when administered promptly after ingestion .
    • A study indicated that administering NAC within 10 hours post-overdose led to a marked decrease in liver enzyme levels, suggesting reduced hepatotoxicity .
  • Metabolic Pathway Investigations :
    • Research has identified specific metabolic pathways influenced by NAC-Acetaminophen, including conjugation processes involving sulfation and glucuronidation, which are critical for detoxifying harmful metabolites .
  • Oxidative Stress Studies :
    • Investigations into oxidative stress have demonstrated that NAC-Acetaminophen effectively reduces markers of oxidative damage in cellular models exposed to high levels of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, often coupled with isotope-labeled internal standards (e.g., deuterated analogs) to enhance precision. For example, non-targeted metabolomics workflows have successfully mapped acetaminophen metabolites, including this compound, in human plasma using reverse-phase chromatography and negative/positive ionization modes . Validation protocols should include recovery tests and matrix effect assessments to ensure reproducibility.

Q. How is this compound synthesized in vitro?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Reactive Intermediate Formation : Acetaminophen is metabolized by CYP450 enzymes (e.g., CYP2E1) to form N-acetyl-p-benzoquinone imine (NAPQI), which reacts with glutathione (GSH) to yield 3-(N-acetyl-L-cystein-S-yl) acetaminophen.

Esterification : The cysteine adduct undergoes methyl esterification using methanol and acid catalysis, similar to protocols for synthesizing methyl esters of carboxylic acids (e.g., sulfuric acid as a catalyst under reflux) .

  • Quality Control : Confirm purity via NMR (e.g., characteristic methyl ester peaks at δ ~3.6 ppm) and high-resolution MS (expected m/z = 311.07072 for [M+H]⁺) .

Q. What are the primary detoxification pathways involving this metabolite?

  • Methodological Answer : The compound is a glutathione-derived metabolite formed during Phase II detoxification of acetaminophen. Key pathways include:

  • CYP450-Mediated Oxidation : NAPQI generation via CYP2E1/CYP3A4.
  • Conjugation with Glutathione : Catalyzed by glutathione S-transferases (GSTs), yielding 3-(cystein-S-yl) acetaminophen, which is further acetylated to form the N-acetylated derivative .
  • Excretion : Primarily via renal clearance, with biliary excretion as a secondary route.

Advanced Research Questions

Q. How do genetic polymorphisms influence the formation and clearance of this metabolite?

  • Methodological Answer : Genome-wide association studies (GWAS) have identified SNPs near CYP2C8 (rs57945749) and CYP4A11 (rs2297813) that correlate with altered ratios of this metabolite to other acetaminophen derivatives. For example:

  • CYP2C8 SNP (rs57945749) : Associated with increased 3-(N-acetyl-L-cystein-S-yl) acetaminophen levels (p = 6.8×10⁻⁶), suggesting enhanced NAPQI detoxification .
  • CYP4A11 SNP (rs2297813) : Linked to altered metabolite ratios, potentially due to modified ω-hydroxylation activity .
    • Experimental Design : Use targeted genotyping in cohort studies paired with LC-MS-based metabolite profiling to validate these associations.

Q. How can researchers optimize experimental conditions for studying this metabolite’s pharmacokinetics?

  • Methodological Answer : Apply the Taguchi experimental design to optimize parameters such as:

  • Catalyst Concentration : Critical for esterification efficiency (e.g., 1.5 wt% NaOH maximizes yield) .
  • Reaction Temperature : 60°C ideal for balancing reaction rate and byproduct suppression .
  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the metabolite from plasma/serum, minimizing matrix interference .

Q. How to resolve contradictions in reported metabolite levels across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Analytical Variability : Standardize protocols using certified reference materials (e.g., Toronto Research Chemicals’ adducts) and inter-laboratory validation .
  • Population Genetics : Stratify cohorts by ethnicity to account for allele frequency differences (e.g., CYP2C8 variants vary between European and Asian populations) .
  • Sample Handling : Control for pre-analytical factors (e.g., freeze-thaw cycles, hemolysis) that degrade glutathione adducts .

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